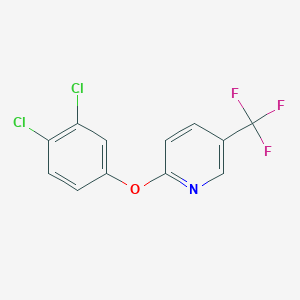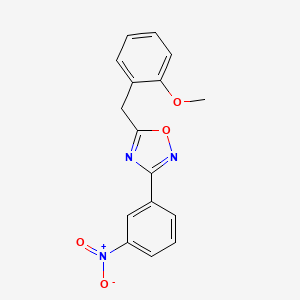![molecular formula C15H18ClNO B5788167 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s as a potential treatment for obesity and related metabolic disorders. Since then, CL-316,243 has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and play a critical role in regulating energy balance. Activation of β3-adrenergic receptors leads to increased thermogenesis and energy expenditure, as well as lipolysis and fatty acid oxidation. This results in a reduction in body weight and improvement in metabolic parameters, such as glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, reduced body weight, improved glucose tolerance and insulin sensitivity, and increased thermogenesis in brown adipose tissue. It has also been shown to increase lipolysis and fatty acid oxidation in adipose tissue, which can help to reduce adiposity and improve metabolic health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one for lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific targeting of adipose tissue and BAT. It is also relatively easy to synthesize and has a high yield, making it a cost-effective option for research. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation. It is also important to note that the effects of this compound may vary depending on the species and experimental conditions used.
Future Directions
There are several potential future directions for research on 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more selective and potent β3-adrenergic receptor agonists, which could have improved therapeutic potential for obesity and related metabolic disorders. Another area of interest is the investigation of the role of β3-adrenergic receptors in other tissues and physiological processes, such as skeletal muscle and cardiovascular function. Finally, further research is needed to fully understand the potential benefits and limitations of this compound for clinical use, including its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves several steps, starting from the reaction of 2-chloro-5-methylphenylamine with 2,4-pentanedione. The resulting intermediate is then subjected to a series of reactions, including cyclization and reduction, to yield the final product. The overall yield of this synthesis method is around 20-30%, which makes it a relatively efficient and cost-effective process.
Scientific Research Applications
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been used extensively in scientific research, particularly in the field of obesity and related metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models, making it a potential therapeutic agent for obesity and type 2 diabetes. This compound has also been studied for its effects on brown adipose tissue (BAT), which plays a critical role in thermogenesis and energy balance. Activation of β3-adrenergic receptors in BAT by this compound leads to increased thermogenesis and energy expenditure, which can help to counteract obesity and related metabolic disorders.
properties
IUPAC Name |
3-(2-chloro-5-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10-4-5-13(16)14(6-10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCICOYCTOLSBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)

![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
